

Application Notes and Protocols for Long-Term Aticaprant Administration in Research

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Compound of Interest

Compound Name:	Aticaprant
CAS No.:	1174130-61-0
Cat. No.:	B605669

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Introduction

Aticaprant (also known as JNJ-67953964, CERC-501, and LY-2456302) is a selective kappa-opioid receptor (KOR) antagonist that has been investigated for the treatment of major depressive disorder (MDD) and other stress-related conditions.[1] Unlike traditional antidepressants that primarily target monoamine systems, **Aticaprant**'s mechanism of action involves blocking the KOR, which is implicated in the regulation of mood, stress, and reward pathways.[2] These application notes provide a comprehensive overview of protocols for the long-term administration of **Aticaprant** in both preclinical and clinical research settings, based on published studies.

Mechanism of Action: Kappa-Opioid Receptor Antagonism

Aticaprant exerts its effects by acting as a selective antagonist at the kappa-opioid receptor (KOR). The endogenous ligand for this receptor is dynorphin, which is released under conditions of stress. Activation of the KOR by dynorphin is associated with dysphoria, anhedonia, and pro-depressive states. By blocking this interaction, **Aticaprant** is hypothesized

to alleviate these symptoms. The KOR is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gi/o pathway to inhibit adenylyl cyclase, reduce intracellular cyclic AMP (cAMP) levels, modulate ion channels, and influence downstream signaling cascades such as the MAPK pathway. **Aticaprant**'s antagonism of the KOR is thought to disinhibit dopaminergic and serotonergic neurons, contributing to its antidepressant effects.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **Aticaprant**.

Table 1: Pharmacokinetic and Pharmacodynamic Profile of **Aticaprant**

Parameter	Value	Species/Study Population	Reference
Binding Affinity (K _i)	0.81 nM	In vitro	[1]
Selectivity	~30-fold for KOR over MOR	In vitro	[1]
Elimination Half-life	30-40 hours	Humans	[1]
Oral Bioavailability	25%	Humans	[4]
Time to Max Concentration	1-2 hours	Humans	[4]
Steady-State	6-8 days (once-daily dosing)	Humans	[4]

Table 2: KOR Occupancy in Humans (Single Dose, PET Imaging)

Aticaprant Dose	Receptor Occupancy (2.5 hours post-dose)	Receptor Occupancy (24 hours post-dose)	Reference
0.5 mg	35%	19%	[1]
10 mg	94%	Not Reported	[1]
25 mg	Not Reported	82%	[1]

Table 3: Efficacy in a 6-Week Phase 2 Clinical Trial for MDD (Adjunctive Therapy)

Outcome Measure	Aticaprant (10 mg/day) + SSRI/SNRI	Placebo + SSRI/SNRI	p-value	Reference
Change in MADRS Total Score (eITT)	-2.1 (LS mean difference)	-	0.044	[5][6]
Change in MADRS Total Score (fITT)	-3.1 (LS mean difference)	-	0.002	[5][6]

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in a 6-Week Phase 2 MDD Trial

Adverse Event	Aticaprant (10 mg/day) (n=85)	Placebo (n=84)	Reference
Headache	11.8%	7.1%	[5][6]
Diarrhea	8.2%	2.4%	[5][6]
Nasopharyngitis	5.9%	2.4%	[5][6]
Pruritus (Itching)	5.9%	0%	[5][6]

Experimental Protocols

Preclinical Long-Term Administration Protocol (Rodent Model)

This protocol is based on a study investigating the effects of **Aticaprant** in a mouse model of chronic stress.[7]

Objective: To assess the long-term efficacy of **Aticaprant** in reversing behavioral deficits induced by chronic stress.

Materials:

- **Aticaprant** (powder)
- Vehicle solution: MilliQ water with 1% lactic acid
- Standard laboratory animal housing and care facilities
- Behavioral testing apparatus (e.g., sucrose preference test, forced swim test)

Protocol:

- Animal Model: Adult male C57BL/6J mice are commonly used. House animals individually with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
- Chronic Stress Induction (if applicable): An unpredictable chronic mild stress (UCMS) paradigm can be employed for several weeks to induce a depressive-like phenotype.[7]
- Drug Preparation:
 - Prepare a stock solution of **Aticaprant**. For intraperitoneal (i.p.) injection, **Aticaprant** can be dissolved in a vehicle of MilliQ water and 1% lactic acid.[7]
 - The solution should be freshly prepared prior to use.
- Administration:

- Administer **Aticaprant** daily at a dose of 10 mg/kg via i.p. injection.[7]
- The administration period in published studies has been for 11 consecutive days. For longer-term studies, this can be extended.
- The control group should receive an equivalent volume of the vehicle solution.
- Monitoring and Behavioral Assessment:
 - Monitor animal weight and general health daily.
 - Conduct behavioral tests at baseline and at specified intervals during and after the treatment period. Relevant tests include:
 - Sucrose Preference Test (for anhedonia)
 - Forced Swim Test (for behavioral despair)
 - Nesting Behavior (for self-care)
- Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of **Aticaprant** and vehicle in both stressed and non-stressed groups.

Clinical Long-Term Administration Protocol (Human Studies)

This protocol is synthesized from information on Phase 2 and long-term extension studies for **Aticaprant** in patients with MDD.[8][9][10]

Objective: To evaluate the long-term safety, tolerability, and efficacy of **Aticaprant** as an adjunctive therapy in adults with MDD who have an inadequate response to standard antidepressants.

Study Design:

- Phase: Open-label, long-term safety study.[8][10]

- Population: Adult and elderly participants with a diagnosis of MDD, who have shown an inadequate response to at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).[9][10]
- Duration: 52 weeks.[8][10]

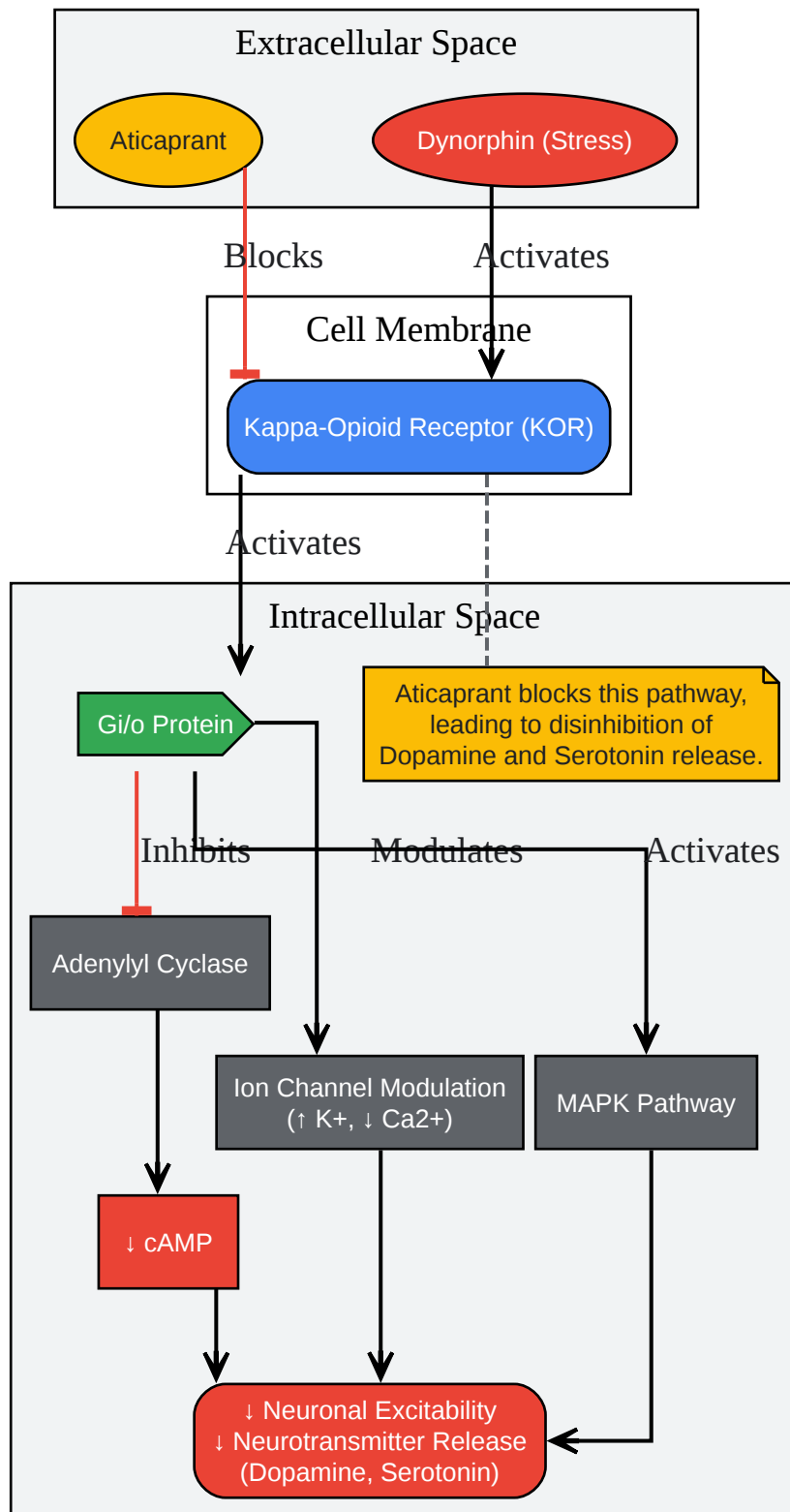
Protocol:

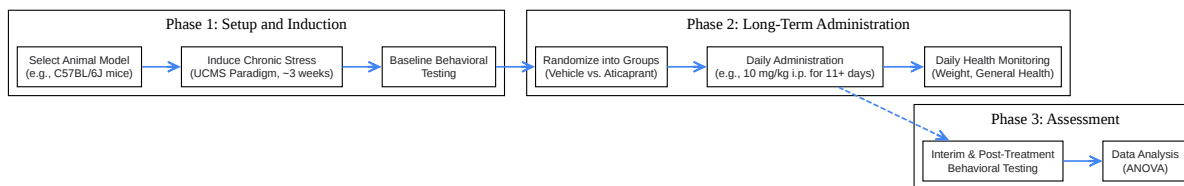
- Screening and Enrollment:
 - Participants undergo a screening period to confirm diagnosis, assess medical history, and ensure they meet all inclusion/exclusion criteria.
 - Participants must be on a stable dose of an approved SSRI or SNRI for at least 6 weeks prior to enrollment.[11]
- Treatment:
 - **Aticaprant** is administered orally at a dose of 10 mg once daily.[10]
 - The medication is supplied as tablets.[10]
 - Participants continue their ongoing SSRI/SNRI treatment throughout the study.[10]
- Assessments and Monitoring:
 - Safety and Tolerability: This is the primary objective. Monitor for treatment-emergent adverse events (TEAEs) at regular study visits. This includes physical examinations, vital signs, weight, clinical laboratory tests (hematology, chemistry, urinalysis), and electrocardiograms (ECGs).[9]
 - Efficacy: While primarily a safety study, efficacy is assessed as a secondary outcome. Standard depression rating scales are used, such as the Montgomery-Åsberg Depression Rating Scale (MADRS), at baseline and specified time points throughout the 52-week period.
 - Suicidality: Monitor for suicidal ideation and behavior using scales like the Columbia-Suicide Severity Rating Scale (C-SSRS).

- Data Collection and Analysis:
 - All adverse events are recorded and classified by severity and relationship to the study drug.
 - Efficacy data is typically analyzed using mixed-model for repeated measures (MMRM) to assess changes from baseline in depression rating scale scores over time.

Visualizations

Signaling Pathway





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